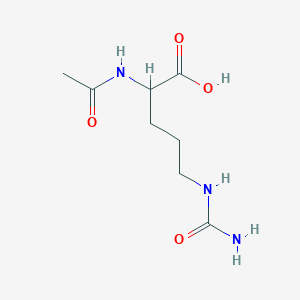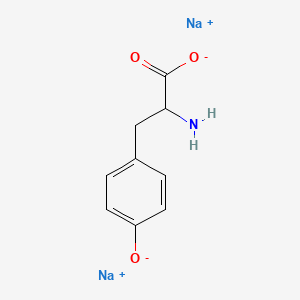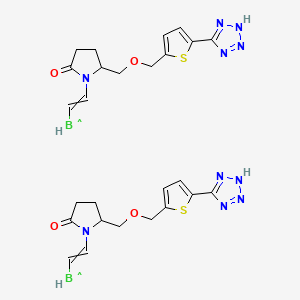![molecular formula C26H30N2O6 B15285541 (4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid](/img/structure/B15285541.png)
(4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research fields. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, valine (Val), serine (Ser), and a pseudo-proline (Psi(Me,Me)pro) residue. This unique structure makes it valuable in peptide synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH typically involves the following steps:
Fmoc Protection: The amino group of valine is protected using the Fmoc group.
Coupling Reaction: The protected valine is coupled with serine using a coupling reagent such as HBTU or DIC.
Pseudo-Proline Formation: The serine residue is converted into a pseudo-proline by reacting with a suitable reagent like acetone.
Deprotection: The final compound is obtained by deprotecting the Fmoc group using a base like piperidine.
Industrial Production Methods
Industrial production of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the pseudo-proline residue.
Substitution: The Fmoc group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Bases like piperidine or DBU for Fmoc deprotection.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pseudo-proline derivatives.
Substitution: Formation of deprotected or differently protected peptides.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is widely used in peptide synthesis as a building block. Its unique structure facilitates the formation of cyclic peptides and enhances peptide stability.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model peptide in various biochemical assays.
Medicine
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is explored for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry
In the industrial sector, this compound is used in the development of novel materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The pseudo-proline residue induces conformational changes in the peptide, enhancing its stability and binding affinity. The Fmoc group protects the amino group during synthesis, allowing for selective reactions.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Val-Ser-OH: Lacks the pseudo-proline residue, making it less stable.
Fmoc-Val-Ser(Psi(Me,Me)pro)-OMe: Contains a methoxy group instead of a hydroxyl group.
Fmoc-Val-Ser(Psi(Me,Me)pro)-OBzl: Contains a benzyl group instead of a hydroxyl group.
Uniqueness
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is unique due to the presence of the pseudo-proline residue, which enhances its stability and conformational flexibility. This makes it a valuable tool in peptide synthesis and research.
Propiedades
Fórmula molecular |
C26H30N2O6 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C26H30N2O6/c1-15(2)22(23(29)28-21(24(30)31)14-34-26(28,3)4)27-25(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-22H,13-14H2,1-4H3,(H,27,32)(H,30,31) |
Clave InChI |
KLYUTTJBDDHKOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B15285464.png)
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride](/img/structure/B15285469.png)
![5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid](/img/structure/B15285480.png)

![2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide](/img/structure/B15285498.png)
![(2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester](/img/structure/B15285517.png)





![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)
